2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-chlorophen yl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Thioether Formation: The thiol group is introduced by reacting the triazole intermediate with a suitable thiol reagent.
Final Coupling: The final step involves coupling the triazole-thiol intermediate with the chlorophenylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.
Cancer Research:
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides due to its potential biological activity.
Pharmaceuticals: Its diverse reactivity and potential biological activity make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target enzymes involved in key metabolic pathways, such as kinases or proteases, by binding to their active sites and inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways, such as the MAPK or PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-ethoxyphenyl)acetamide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
- Structural Features : The presence of both a triazole ring and a chlorophenylacetamide moiety in the same molecule is relatively unique, providing a combination of chemical reactivity and biological activity not commonly found in other compounds.
- Biological Activity : Its potential antimicrobial and anticancer properties, combined with its ability to act as a ligand in coordination chemistry, make it a versatile compound for various applications.
This detailed overview highlights the significance of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-chlorophenyl)acetamide in both scientific research and industrial applications
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
RNWRDDGDGYZXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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